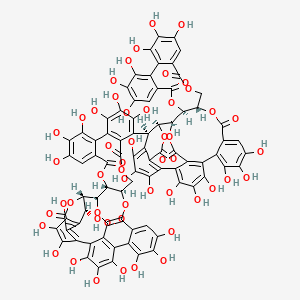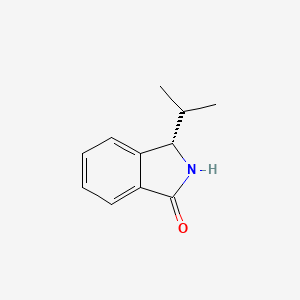
S-Adenosyl-L-Methionin-1,4-Butandisulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAMe-1,4-Butanedisulfonate, also known as S-Adenosyl-L-methionine 1,4-butanedisulfonate, is a stable salt form of S-Adenosyl-L-methionine (SAMe). SAMe is a naturally occurring compound found in all living cells and is involved in various biochemical processes, including methylation, transsulfuration, and aminopropylation. It is widely used in the treatment of depression, liver disorders, osteoarthritis, and fibromyalgia .
Wissenschaftliche Forschungsanwendungen
SAMe-1,4-Butanedisulfonate has diverse applications in scientific research :
Chemistry: It is used as a methyl donor in various chemical reactions and studies involving methylation processes.
Biology: SAMe is involved in the synthesis of neurotransmitters and phospholipids, making it essential for studying cellular functions and signaling pathways.
Medicine: SAMe is used in the treatment of depression, liver disorders, osteoarthritis, and fibromyalgia. It has shown efficacy in improving mood, liver function, and joint health.
Industry: SAMe is used in the production of dietary supplements and pharmaceuticals due to its therapeutic properties.
Wirkmechanismus
Target of Action
SAMe-1,4-Butanedisulfonate, also known as S-Adenosylmethionine (SAMe), is a natural substance present in all living cells . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . SAMe is able to increase the central turnover rate of dopamine and serotonin . In fact, SAMe raises cerebrospinal fluid levels of both homovanillic acid and 5-hydroxyindoleacetic acid, while lowering the levels of serum prolactin .
Mode of Action
SAMe’s mechanism of action is still unclear . It has been shown that same is involved in transmethylation, transsulfuration, and aminopropylation . As a methyl-group donor, SAMe is involved in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules .
Biochemical Pathways
SAMe occupies a central position in the metabolism of all cells as a precursor molecule to three main pathways: methylation, transsulfuration, and aminopropylation . To sustain the normal function of these pathways, a sufficient source of SAMe is essential .
Pharmacokinetics
A study showed that SAMe administered orally significantly increased plasma SAMe concentrations, and peak concentrations usually occurred 2–4 hours after dosing .
Result of Action
Numerous studies over the past decades have shown that SAMe is effective in the treatment of depression, osteoarthritis, and liver disease . SAMe has a very favorable side-effect profile, comparable with that of placebos . The existing trials of SAMe, used as monotherapy or add on to another antidepressants, have shown encouraging and generally positive results .
Action Environment
In its native form, SAMe is labile and degrades rapidly . Several patents for stable salts of same have been granted . Among them, toluenedisulfonate and 1,4-butanedisulfonate forms have been chosen for pharmaceutical development . The impact of food on the drug was significant and might access to the absorption site and affect biochemical reactions .
Biochemische Analyse
Biochemical Properties
SAMe-1,4-Butanedisulfonate is involved in numerous biochemical pathways, including transmethylation, transsulfuration, and aminopropylation . It interacts with various enzymes, proteins, and other biomolecules to regulate these pathways. For instance, it serves as a precursor molecule in the aminopropylation pathway, leading to the synthesis of polyamines .
Cellular Effects
SAMe-1,4-Butanedisulfonate has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to have antidepressant-like effects in mice submitted to the forced swimming test and tail suspension test .
Molecular Mechanism
At the molecular level, SAMe-1,4-Butanedisulfonate exerts its effects through various mechanisms. It participates in over 100 different reactions as a donor of methyl groups in reactions catalyzed by methyltransferase enzymes . It also influences the synthesis of glutathionine through the transsulfuration pathway .
Temporal Effects in Laboratory Settings
The effects of SAMe-1,4-Butanedisulfonate over time in laboratory settings have been observed in several studies. It has been shown to have a positive influence on red blood cell and hepatic redox status, improving resilience to osmotic challenge .
Dosage Effects in Animal Models
In animal models, the effects of SAMe-1,4-Butanedisulfonate vary with different dosages. For instance, it has been observed to increase the thickness and cell density of lesioned cartilages in experimental osteoarthritis rabbits at dosages of 30 and 60 mg/kg/day . At dosages of 60 and 100 mg/kg/day, it has been shown to protect rats from liver injury induced by d-galactosamine .
Metabolic Pathways
SAMe-1,4-Butanedisulfonate is involved in several metabolic pathways. It serves as a precursor molecule to three main pathways: methylation, transsulfuration, and aminopropylation . It interacts with various enzymes and cofactors within these pathways.
Subcellular Localization
Given its involvement in numerous biochemical pathways, it is likely to be found in various compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of SAMe-1,4-Butanedisulfonate involves several steps. One novel method includes the following steps :
- Reacting diethylene glycol dimethyl ether with boron trifluoride ether solution in epoxy chloropropane to synthesize an intermediate compound.
- Performing a methylation reaction on the intermediate compound using another compound as the initial material to obtain a second intermediate.
- Salifying the second intermediate to obtain the final product, SAMe-1,4-Butanedisulfonate.
This method is advantageous due to the availability of raw materials, simplicity of operation, and higher total yield, making it suitable for industrial production.
Analyse Chemischer Reaktionen
SAMe-1,4-Butanedisulfonate undergoes various chemical reactions, including :
Oxidation: SAMe can be oxidized to form S-adenosylhomocysteine.
Reduction: It can be reduced to form 5’-methylthioadenosine.
Substitution: SAMe can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions include S-adenosylhomocysteine, 5’-methylthioadenosine, and various substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
SAMe-1,4-Butanedisulfonate is unique compared to other similar compounds due to its stability and efficacy . Similar compounds include:
S-Adenosyl-L-methionine disulfate tosylate: Another stable salt form of SAMe, used for similar therapeutic purposes.
S-Adenosyl-L-methionine tosylate: A less stable form of SAMe, with similar applications but lower stability.
S-Adenosyl-L-methionine chloride: Another form of SAMe, used in research and therapeutic applications but with different stability and solubility properties.
SAMe-1,4-Butanedisulfonate stands out due to its higher stability, making it more suitable for industrial production and therapeutic use.
Eigenschaften
CAS-Nummer |
101020-79-5 |
|---|---|
Molekularformel |
C42H74N12O28S8 |
Molekulargewicht |
1451.6 g/mol |
IUPAC-Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate;butane-1,4-disulfonic acid |
InChI |
InChI=1S/2C15H22N6O5S.3C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1-4H2,(H,5,6,7)(H,8,9,10) |
InChI-Schlüssel |
QWARKYOPJRNOOU-UHFFFAOYSA-N |
SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
Isomerische SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
Kanonische SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
Synonyme |
(3S)-5’-[(3-Amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine 1,4-Butanedisulfonate 1,4-Butanedisulfonate (2:1:2); 1,4-Butanedisulfonic Acid, ion(2-)Bis[(3S)-5’-[(3-amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine] 1,4-Butanedisulfonate ( |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











